N-Hydroxysuccinimidyl acetoacetate
Description
Significance of N-Hydroxysuccinimide (NHS) Esters in Modern Organic and Biological Chemistry
N-Hydroxysuccinimide (NHS) esters are among the most widely utilized activated esters in contemporary chemical research. chemicalbook.com Their success is attributed to a favorable combination of high reactivity towards primary amines, relative stability in aqueous media compared to other activated esters, good crystallizability, and low toxicity. chemicalbook.com These properties make them invaluable reagents for a broad range of applications, from peptide synthesis to the creation of complex bioconjugates. chemicalbook.comthieme-connect.de
The introduction of N-hydroxysuccinimide esters in the early 1960s marked a significant advancement in peptide synthesis. Prior to their development, researchers relied on other activated esters, such as p-nitrophenyl esters and cyanomethyl esters, which had certain limitations. chemicalbook.com In 1963 and 1964, the research group led by George W. Anderson proposed the use of N-hydroxysuccinimide for the preparation of active esters of N-protected amino acids. chemicalbook.comnih.gov These new esters proved to be highly effective intermediates for peptide synthesis. nih.gov They were found to be crystalline, stable derivatives that could be stored for extended periods with only slight degradation. chemicalbook.com The dicyclohexylcarbodiimide (B1669883) method was effectively employed for the synthesis of these NHS esters from N-protected amino acids. chemicalbook.comgoogle.com The superior reactivity and stability of NHS esters compared to predecessors like N-hydroxyphthalimide esters, particularly in aqueous reaction conditions, solidified their role as a superior tool for peptide chemistry. chemicalbook.com
The primary function of N-hydroxysuccinimide esters in chemical synthesis is to facilitate the formation of stable amide bonds. nih.gov NHS esters are highly reactive towards nucleophiles, especially the primary amine groups found at the N-terminus of proteins and in the side chain of lysine (B10760008) residues. nih.govnih.gov The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct. nih.gov
This reaction is central to many modern biochemical techniques. chemicalbook.com In peptide synthesis, NHS esters of protected amino acids react efficiently with the free amino group of another amino acid or a peptide chain, thereby elongating the peptide. chemicalbook.com Beyond peptide synthesis, NHS esters are extensively used for bioconjugation, which involves covalently linking molecules such as fluorescent dyes, biotin (B1667282), or polyethylene (B3416737) glycol (PEG) to proteins. nih.gov This labeling is generally selective for primary amines and occurs under mild pH conditions, preserving the structure and function of the protein. chemicalbook.comnih.gov The reaction is also used to synthesize N-acylamino acids from fatty acids, demonstrating its versatility. nih.gov
Academic Importance of N-Hydroxysuccinimidyl Acetoacetate (B1235776) (NHSAA)
Within the broader class of NHS esters, N-Hydroxysuccinimidyl acetoacetate (NHSAA) stands out due to its unique bifunctional nature. It serves not just as an activating agent but as a chemical handle to introduce a versatile functional group onto target molecules.
This compound, with the chemical formula C₈H₉NO₅, possesses a distinct structure that imparts a dual-reactivity profile. nih.gov Its IUPAC name is (2,5-dioxopyrrolidin-1-yl) 3-oxobutanoate. nih.gov The molecule is composed of two key functional domains:
The N-Hydroxysuccinimide Ester: This group provides the amine-reactive functionality common to all NHS esters, enabling the molecule to be covalently attached to proteins or other amine-containing substrates.
The Acetoacetate Moiety: This β-keto ester group contains a methylene (B1212753) group (-CH₂-) positioned between two carbonyl groups. The protons on this methylene are acidic and can be easily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions.
This dual functionality makes NHSAA a powerful heterobifunctional reagent. It can first react with a primary amine via its NHS ester function, and the newly introduced acetoacetyl group can then be used for subsequent, orthogonal chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 139549-71-6 nih.gov |
| Molecular Formula | C₈H₉NO₅ nih.gov |
| Molecular Weight | 199.16 g/mol nih.gov |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-oxobutanoate nih.gov |
| Melting Point | 122-124 °C chemsrc.com |
The foundational research contribution of this compound lies in its application as a reagent for the specific chemical modification of proteins and other biomolecules, a field known as bioconjugation. By reacting NHSAA with a protein, researchers can introduce acetoacetate groups onto the protein surface at lysine residues and the N-terminus.
The significance of this modification is the versatility of the acetoacetyl group. Once attached to a protein, this group serves as a platform for a wide array of subsequent chemical reactions that are not typically possible with natural amino acid side chains. For example, the acetoacetyl group can:
React with hydrazines or hydroxylamines to form stable pyrazole (B372694) or isoxazole (B147169) rings, respectively.
Undergo condensation reactions, such as the Hantzsch pyridine (B92270) synthesis, to create complex heterocyclic structures.
Be used in metal-catalyzed cross-coupling reactions.
This capability has been foundational in developing more sophisticated methods for protein engineering and labeling. Researchers can use NHSAA to prepare proteins for site-specific conjugation, creating antibody-drug conjugates, attaching imaging agents, or immobilizing enzymes onto surfaces. The ability to introduce a bio-orthogonal reactive group with such versatility has been a key contribution to the toolbox of chemical biology, allowing for the construction of novel and complex biomaterials and therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c1-5(10)4-8(13)14-9-6(11)2-3-7(9)12/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIVNIGJPPFYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408543 | |
| Record name | N-Hydroxysuccinimidyl acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139549-71-6 | |
| Record name | N-Hydroxysuccinimidyl acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Hydroxysuccinimidyl Acetoacetate and Analogues
Direct Synthesis Strategies for N-Hydroxysuccinimidyl Esters
The creation of N-hydroxysuccinimidyl (NHS) esters is a cornerstone of bioconjugation and chemical synthesis, enabling the activation of carboxylic acids for subsequent reactions. thieme-connect.dewikipedia.org A primary and extensively utilized method for preparing these esters involves the direct coupling of a carboxylic acid with N-hydroxysuccinimide. amerigoscientific.com This approach is favored for its robustness and applicability to a diverse array of carboxylic acids. amerigoscientific.com
Carbodiimide-Mediated Acylation with N-Hydroxysuccinimide
The most common strategy for synthesizing NHS esters is through the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). amerigoscientific.cominterchim.fr This method involves the reaction of a carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. amerigoscientific.comwikipedia.org This intermediate is then subjected to a nucleophilic attack by N-hydroxysuccinimide, resulting in the formation of the desired NHS ester and a urea (B33335) byproduct. amerigoscientific.comcellmosaic.com
While effective, this method is not without its challenges. The formation of the urea byproduct necessitates additional purification steps to isolate the pure NHS ester. amerigoscientific.com Furthermore, the reaction requires stoichiometric amounts of the coupling agent, which can increase costs and the potential for side reactions. amerigoscientific.com
The efficiency of carbodiimide-mediated NHS ester synthesis is highly dependent on the reaction conditions. Key parameters that can be optimized include pH, solvent, and the use of additives.
The pH of the reaction mixture plays a critical role. For instance, in the case of EDC, optimal coupling is often achieved in acidic conditions, typically between pH 4.5 and 5.0. nih.gov However, the subsequent reaction with the amine is more efficient at a pH of 7 to 8. ntnu.no This has led to the development of two-step procedures where the initial activation of the carboxylic acid with EDC and NHS is performed at a lower pH, followed by an adjustment to a more basic pH for the amidation step. ntnu.noresearchgate.net The choice of solvent is also crucial, with low dielectric constant solvents like dichloromethane (B109758) or chloroform (B151607) being used to minimize side reactions. wikipedia.org
Additives can also be employed to improve yields and reduce side reactions. N-hydroxysulfosuccinimide (sulfo-NHS) has been shown to enhance the yields of water-soluble carbodiimide-mediated coupling reactions by forming a more stable active ester intermediate. semi.ac.cn Similarly, the use of N-hydroxybenzotriazole (HOBt) as an additive can enhance the reaction rate and minimize the formation of byproducts. nih.gov
Table 1: Optimization of Carbodiimide-Mediated NHS Ester Synthesis
| Parameter | Condition | Rationale |
| pH (Activation) | Acidic (e.g., pH 4.5-6.0) | Promotes the formation of the O-acylisourea intermediate. nih.govntnu.no |
| pH (Coupling) | Neutral to slightly basic (e.g., pH 7.0-8.0) | Favors the nucleophilic attack by the amine. ntnu.no |
| Solvent | Low dielectric constant (e.g., DCM, Chloroform) | Minimizes the rearrangement of the O-acylisourea to an N-acylurea. wikipedia.org |
| Additive | Sulfo-NHS or HOBt | Increases stability of the active ester and enhances reaction rates. semi.ac.cnnih.gov |
The mechanism of carbodiimide-mediated activation begins with the reaction of the carboxylic acid with the carbodiimide to form an O-acylisourea intermediate. wikipedia.org This intermediate is highly electrophilic and susceptible to nucleophilic attack. wikipedia.org
There are two primary pathways for the subsequent reaction. The desired pathway involves the direct attack of N-hydroxysuccinimide on the O-acylisourea to yield the NHS ester and a urea byproduct. amerigoscientific.com However, an undesired side reaction can occur where the O-acylisourea rearranges to form a stable N-acylurea, which is unreactive towards amines. wikipedia.org This rearrangement is more prevalent in solvents with higher dielectric constants.
Another potential side reaction involves the attack of a second carboxylic acid molecule on the O-acylisourea intermediate, leading to the formation of a carboxylic acid anhydride (B1165640). wikipedia.org This anhydride can then react with an amine to form the desired amide, but it also regenerates one of the carboxylic acid molecules. semi.ac.cn The use of additives like NHS or HOBt helps to suppress these side reactions by trapping the O-acylisourea intermediate as a more stable active ester. semi.ac.cn
Advanced Catalytic Approaches for Activated Ester Formation
In addition to the traditional carbodiimide-based methods, several advanced catalytic approaches for the synthesis of activated esters have been developed. These methods offer potential advantages in terms of efficiency, substrate scope, and environmental impact.
A recently developed method utilizes a combination of iodine, triphenylphosphine (B44618), and triethylamine (B128534) to activate carboxylic acids for the synthesis of various active esters, including NHS esters. organic-chemistry.org This one-step reaction proceeds at room temperature and avoids the use of carbodiimides. organic-chemistry.org The process is applicable to a broad range of substrates, including aromatic, aliphatic, and α-amino acid derivatives, with minimal racemization. organic-chemistry.org
Research into solid base catalysis for the synthesis of N-hydroxysuccinimide itself has been explored. While not a direct method for NHSAA synthesis, it represents an advancement in the synthesis of a key precursor. This approach can offer benefits in terms of catalyst recyclability and process simplification.
Precursor-Based Synthesis Pathways
The most common and direct route to NHSAA involves the activation of an acetoacetic acid precursor and subsequent esterification with N-hydroxysuccinimide (NHS). This can be achieved through several established methods for forming N-hydroxysuccinimide esters.
The esterification of acetoacetic acid with N-hydroxysuccinimide is the key step in the synthesis of NHSAA. Due to the inherent instability of acetoacetic acid, which readily undergoes decarboxylation, more stable derivatives are often employed as precursors. Common strategies involve the use of coupling agents to facilitate the esterification.
One prevalent method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an anhydrous organic solvent. In this reaction, the carbodiimide activates the carboxylic acid group of the acetoacetic acid derivative, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the hydroxyl group of N-hydroxysuccinimide to yield the desired NHSAA, with the corresponding urea byproduct being formed.
A more recent and efficient method for the synthesis of N-hydroxysuccinimide esters, which can be applied to the synthesis of NHSAA, utilizes a combination of triphenylphosphine (PPh₃) and iodine (I₂) in the presence of a base such as triethylamine (Et₃N). This method offers the advantage of proceeding under mild, room temperature conditions and avoids the use of carbodiimide coupling agents. The reaction likely proceeds through the formation of an acyloxyphosphonium iodide intermediate, which is then displaced by N-hydroxysuccinimide.
Another potential precursor for the synthesis of NHSAA is diketene (B1670635). The reaction of diketene with N-hydroxysuccinimide in the presence of a suitable catalyst could, in principle, yield NHSAA directly. This pathway is attractive due to the commercial availability and high reactivity of diketene. The reaction would involve the nucleophilic attack of the hydroxyl group of NHS on one of the carbonyl groups of diketene, followed by ring-opening.
| Precursor | Coupling/Activating Agent | Key Features |
| Acetoacetic Acid Derivative | DCC or EDC | Well-established method, high yields, formation of urea byproduct. |
| Acetoacetic Acid Derivative | I₂/PPh₃/Et₃N | Mild reaction conditions, avoids carbodiimides. |
| Diketene | Catalyst (e.g., base or Lewis acid) | Potentially direct and atom-economical route. |
Interactive Data Table: Comparison of Synthetic Precursors for NHSAA.
Cyclization Pathways Involving N-Hydroxysuccinimidyl Acetoacetate (B1235776)
The presence of the β-ketoester functionality in NHSAA makes it a prime candidate for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. The high reactivity of the N-hydroxysuccinimide leaving group facilitates these transformations.
Formation of Dehydroacetic Acid Derivatives from NHSAA
Dehydroacetic acid (DHA), a pyrone derivative, is a well-known compound with various industrial applications. The intramolecular cyclization of NHSAA presents a potential synthetic route to DHA and its derivatives.
The formation of dehydroacetic acid from N-Hydroxysuccinimidyl acetoacetate is proposed to proceed through a base-catalyzed intramolecular condensation. The mechanism likely involves the following key steps:
Enolate Formation: A base abstracts an acidic α-proton from the methylene (B1212753) group situated between the two carbonyl groups of NHSAA, forming an enolate.
Intramolecular Cyclization: The enolate then attacks the carbonyl carbon of the ester group, leading to the formation of a six-membered ring intermediate. This step is facilitated by the excellent leaving group ability of the N-hydroxysuccinimide anion.
Dimerization and Rearrangement: While a direct intramolecular cyclization to a four-membered ring is less likely, the reaction likely proceeds through the dimerization of two molecules of the acetoacetate derivative, a known pathway in dehydroacetic acid synthesis from other precursors like ethyl acetoacetate. In this context, the activated nature of NHSAA would facilitate the initial intermolecular condensation.
Decarboxylation: Depending on the reaction conditions and the specific structure of the intermediate, a decarboxylation step may occur to yield the final dehydroacetic acid derivative.
The synthesis of dehydroacetic acid itself does not typically involve the formation of chiral centers, and therefore, stereochemical considerations are minimal. However, if substituted NHSAA analogues are used, the regioselectivity of the initial enolate formation and the subsequent cyclization can become a critical factor in determining the final product structure. The substitution pattern on the acetoacetate backbone will influence the relative acidity of the α-protons and the steric hindrance around the carbonyl groups, thereby directing the cyclization pathway. For instance, the presence of alkyl or aryl groups on the methylene carbon could lead to the formation of specific regioisomers of the resulting pyrone ring.
Exploration of Novel Heterocyclic Compound Syntheses via NHSAA Intermediates
The reactive nature of NHSAA makes it a valuable synthon for the preparation of a wide array of heterocyclic compounds beyond dehydroacetic acid derivatives. The β-dicarbonyl moiety can react with various dinucleophiles to construct five- and six-membered rings.
The reaction of NHSAA with hydrazine (B178648) or its derivatives would be expected to yield pyrazole (B372694) derivatives. The initial reaction would likely involve the formation of a hydrazone, followed by intramolecular cyclization and elimination of N-hydroxysuccinimide and water to form the aromatic pyrazole ring. Substituted hydrazines would lead to N-substituted pyrazoles.
Similarly, the condensation of NHSAA with amidines or urea could provide access to pyrimidine (B1678525) derivatives. The reaction would proceed through the initial formation of an N-acylamidine or N-acylurea intermediate, which would then undergo cyclization to form the pyrimidine ring.
Furthermore, the reaction of NHSAA with hydroxylamine (B1172632) would be a viable route to isoxazole (B147169) derivatives. The initial formation of an oxime would be followed by intramolecular cyclization onto the activated ester carbonyl, leading to the formation of the isoxazolone ring system.
| Dinucleophile | Resulting Heterocycle | Key Reaction Steps |
| Hydrazine/Hydrazine Derivatives | Pyrazole/Pyrazolone | Hydrazone formation, intramolecular cyclization, dehydration. |
| Amidines/Urea | Pyrimidine/Pyrimidinone | N-Acylamidine/N-Acylurea formation, intramolecular cyclization. |
| Hydroxylamine | Isoxazole/Isoxazolone | Oxime formation, intramolecular cyclization. |
Interactive Data Table: Heterocyclic Synthesis from NHSAA Intermediates.
Green Chemistry Principles in NHSAA Synthesis Research
The growing emphasis on sustainable practices in the chemical industry has spurred research into the application of green chemistry principles to the synthesis of widely used reagents, including this compound (NHSAA). The core tenets of green chemistry, such as waste prevention, use of safer solvents, and improved energy efficiency, are being actively explored to develop more environmentally benign and economically viable synthetic routes for NHSAA and its analogues. jk-sci.comnih.gov
Solvent Selection for Sustainable Synthesis Processes
The choice of solvent is a critical factor in the environmental impact of a chemical process, often accounting for the largest portion of waste generated. rsc.org Traditional syntheses of N-succinimidyl esters have frequently employed hazardous solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF). rsc.orgwhiterose.ac.uk However, guided by green chemistry principles, a significant shift towards more sustainable alternatives is underway.
Several pharmaceutical companies and academic consortia have developed solvent selection guides that rank solvents based on a holistic assessment of their environmental, health, and safety (EHS) profiles. jk-sci.comrsc.orgrsc.org These guides are instrumental in steering chemists towards greener choices. For the synthesis of NHSAA, which involves the acetoacetylation of N-hydroxysuccinimide, these guides would advocate for the replacement of problematic solvents.
Key Research Findings:
Prioritizing Recommended Solvents: Guides like the CHEM21 solvent selection guide classify solvents into categories such as "Recommended," "Problematic," and "Hazardous." jk-sci.com For a process like NHSAA synthesis, recommended solvents such as ethyl acetate (B1210297) (EtOAc), isopropyl acetate (iPrOAc), and 2-methyltetrahydrofuran (B130290) (2-MeTHF) would be preferred over traditional choices like DCM or DMF. whiterose.ac.ukrsc.org
Catalyst-Free Acetoacetylation: Research on the acetoacetylation of other substrates, such as lignin, has demonstrated the feasibility of catalyst-free reactions using reagents like t-butyl acetoacetate. rsc.org Performing the synthesis of NHSAA under solvent-free or catalyst-free conditions represents a significant advancement in green chemistry, eliminating waste associated with both the solvent and catalyst. researchgate.net
Alternative Solvent Systems: For processes where a solvent is necessary, research has focused on finding benign alternatives that maintain reaction efficiency. For instance, in the context of perovskite solar cell manufacturing, a DMF-free solvent system consisting of dimethyl sulfoxide (B87167) (DMSO), dimethylpropyleneurea (DMPU), 2-methyltetrahydrofuran (2-MeTHF), and ethanol (B145695) (EtOH) was successfully developed. rsc.org This highlights the potential for creating tailored, greener solvent mixtures for specific applications.
The following table, based on established green chemistry solvent selection guides, provides a hierarchy of potential solvents for NHSAA synthesis.
| Solvent Classification | Examples | Rationale for Use in NHSAA Synthesis |
| Recommended | Ethyl acetate, Isopropyl acetate, Ethanol, 2-Methyltetrahydrofuran | Favorable EHS profile, lower toxicity, and often derived from renewable feedstocks. Suitable for esterification and acylation reactions. |
| Problematic | Acetonitrile (B52724), Toluene, Cyclohexane | Use should be minimized. While effective for some reactions, they have significant environmental or health concerns. |
| Hazardous | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dioxane | Should be avoided. These solvents are associated with high toxicity, environmental persistence, and significant safety hazards. whiterose.ac.uk |
Reduction of Waste and By-product Formation in Industrial Scale-up
Key Research Findings:
Catalytic Approaches: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can, in principle, be recycled and reused. nih.gov Research into the synthesis of N-hydroxysuccinimide (NHS) from succinic acid has shown the effectiveness of reusable solid base catalysts like Amberlyst A21. researchgate.net This approach avoids the formation of salt waste that occurs when stoichiometric amounts of a base are used. Applying a similar recyclable catalyst for the synthesis of NHSAA could significantly reduce inorganic waste streams.
Process Intensification: Combining multiple synthetic steps into a single, "one-pot" procedure can dramatically reduce waste by eliminating the need for intermediate workup and purification steps. nih.gov This strategy minimizes solvent use, energy consumption, and material losses. For example, Pfizer's redesigned synthesis of sertraline (B1200038) allowed three consecutive steps to be performed in a single solvent (ethanol) without isolation of intermediates, leading to a substantial reduction in waste. nih.gov A similar approach to NHSAA synthesis, where the formation of the activated ester and its subsequent use could potentially be telescoped, would offer significant green advantages.
Elimination of Protecting Groups: Unnecessary derivatization and the use of protecting groups should be minimized as these steps require additional reagents and generate waste. nih.gov Developing a selective acetoacetylation method for N-hydroxysuccinimide that does not require the protection of other functional groups would be a key green innovation.
By-product Valorization: While the ideal scenario is to prevent waste formation, exploring potential uses for any unavoidable by-products is another aspect of green engineering. In the context of NHSAA synthesis, any by-products from the acetoacetylating agent could potentially be recovered and repurposed.
By integrating these green chemistry principles, the industrial-scale synthesis of this compound can be shifted towards a more sustainable and efficient paradigm, reducing its environmental impact while maintaining its utility as a valuable chemical reagent.
Reaction Mechanisms and Kinetics of N Hydroxysuccinimidyl Acetoacetate
Nucleophilic Acyl Substitution Mechanisms of N-Hydroxysuccinimidyl Esters
The fundamental reaction mechanism for NHS esters involves a nucleophilic acyl substitution. In this process, a nucleophile attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide anion is eliminated, resulting in the acylated product. mst.edu
Reaction with Primary Amines: Amide Bond Formation
The most prominent reaction of N-hydroxysuccinimidyl esters is with primary amines to yield stable amide bonds. thermofisher.comnih.gov This reaction is a cornerstone of protein modification, peptide synthesis, and the attachment of labels or crosslinkers to biomolecules. interchim.frnih.gov The unprotonated form of the amine acts as the nucleophile, attacking the ester's carbonyl carbon. libretexts.org This is followed by the departure of the N-hydroxysuccinimide leaving group, forming the final amide linkage. thermofisher.com
The general scheme for the reaction is as follows:
Step 1: Nucleophilic Attack. The primary amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the NHS ester.
Step 2: Tetrahedral Intermediate Formation. A transient tetrahedral intermediate is formed.
Step 3: Leaving Group Departure. The N-hydroxysuccinimide group is expelled, and the amide bond is formed. mst.edu
This reaction is highly efficient and proceeds under mild conditions, making it suitable for use with sensitive biological molecules. mst.edu
Kinetics and Factors Influencing Reaction Rates (e.g., pH, Temperature)
The kinetics of the reaction between N-hydroxysuccinimidyl esters and primary amines are significantly influenced by several factors, most notably pH and temperature.
Temperature: The reaction rate increases with temperature. sigmaaldrich.com However, to maintain the stability of proteins and other biomolecules, these reactions are often performed at room temperature or 4°C. thermofisher.com While the reaction is slower at lower temperatures, the reduced rate of hydrolysis can be advantageous. For instance, the half-life of hydrolysis for an NHS ester at pH 7.0 is 4 to 5 hours at 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C. thermofisher.com
A study on the aminolysis of N-hydroxysuccinimide esters in aqueous buffers found that the rate constants fit the expression: kobsd - kOH-[OH-] = k1[amine]free. mst.edu This indicates a direct dependence on the concentration of the free amine. mst.edu
Interactive Data Table: Half-life of NHS Ester Hydrolysis
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
This table illustrates the significant impact of pH and temperature on the stability of NHS esters in aqueous solutions, a critical consideration for optimizing reaction conditions.
Influence of Steric and Electronic Effects on Amine Reactivity
The reactivity of primary amines with N-hydroxysuccinimidyl esters is also governed by steric and electronic factors.
Steric Effects: Steric hindrance around the amine group can significantly decrease the reaction rate. mst.edunih.gov Amines with bulky substituents adjacent to the nitrogen atom will react more slowly than less hindered amines. nih.gov This is attributed to the difficulty in forming the crowded tetrahedral intermediate during the reaction. mst.edumst.edu For example, α-methylbenzylamine exhibits a lower reactivity compared to unhindered amines with similar basicity. nih.gov
Electronic Effects: The nucleophilicity of an amine, and thus its reactivity towards an NHS ester, is related to its basicity (pKa). mst.edu Generally, more basic amines are more nucleophilic and react faster. mst.edu However, a lower pKa can lead to a higher concentration of the more reactive unprotonated amine at a given pH. nih.gov The correlation of amine basicity with the nucleophilic rate constant (k1) yields a Brønsted-type plot with a slope (βnuc) of approximately 0.7 to 1.0. mst.eduacs.org This indicates a significant development of positive charge on the nitrogen atom in the transition state leading to the tetrahedral intermediate. acs.org Hammett plots for the acylation of anilines by substituted N-succinimidyl benzoates show positive ρ values, reflecting a substantial accumulation of negative charge at the acyl carbon in the formation of the tetrahedral intermediate. mst.edu
Reactivity with Other Nucleophilic Functional Groups
While primary amines are the primary targets for N-hydroxysuccinimidyl esters, other nucleophilic groups present in biomolecules can also react, although generally to a lesser extent.
Hydroxyl Group Reactivity in Protein and Polymer Modification
Hydroxyl groups, such as those found in the side chains of serine, threonine, and tyrosine residues in proteins, can react with NHS esters to form ester linkages. nih.govstackexchange.com However, this reaction is generally less favorable than aminolysis and the resulting ester bond is more susceptible to hydrolysis compared to the robust amide bond. researchgate.netnih.gov The reactivity of these hydroxyl groups is highly dependent on the local environment within the protein and the pH of the reaction. stackexchange.com In some cases, significant reactivity of serine, threonine, and tyrosine has been observed. stackexchange.com
Hydrazide and Thiol Reactivity Profiles
Hydrazides: Hydrazine (B178648) and its derivatives (hydrazides) are also reactive towards N-hydroxysuccinimidyl esters. The reaction of an NHS ester with a hydrazide results in the formation of a hydrazone. This reaction is utilized in various bioconjugation strategies. nih.govresearchgate.net
Thiols: Thiol groups (sulfhydryls), present in cysteine residues, can react with NHS esters to form thioesters. researchgate.netstackexchange.com However, this reaction is generally less efficient than the reaction with primary amines and the resulting thioester bond is labile. researchgate.netnih.gov The reactivity of thiols with NHS esters is often considered a side reaction in protein modification. iris-biotech.de For efficient and stable thiol-specific modification, maleimides are more commonly used. iris-biotech.de
Hydrolytic Stability and Degradation Pathways
N-Hydroxysuccinimidyl acetoacetate (B1235776), like other N-hydroxysuccinimide (NHS) esters, is susceptible to hydrolysis, a process that cleaves the ester bond and results in the release of N-hydroxysuccinimide (NHS) and acetoacetic acid. This degradation pathway is a critical consideration in the application of NHSAA in bioconjugation and other chemical syntheses, as it competes with the desired reaction with primary amines. The stability of NHSAA in aqueous environments is influenced by a number of factors, and its degradation can be monitored by quantifying the release of the NHS leaving group.
Factors Affecting Hydrolysis Rates (e.g., Water Activity, Solvent Polarity)
The rate of hydrolysis of N-hydroxysuccinimidyl acetoacetate is significantly influenced by the surrounding chemical environment. Key factors include the presence and activity of water, the polarity of the solvent, and the pH of the solution.
Water Activity: The presence of water is a prerequisite for hydrolysis. Therefore, the rate of degradation of NHSAA is directly related to the water content of the solvent system. In anhydrous or low-water-content organic solvents, NHSAA exhibits greater stability. cymitquimica.com This is a crucial consideration for the storage and handling of the compound.
Solvent Polarity: The polarity of the solvent can also play a role in the hydrolytic stability of NHS esters. While NHSAA is often used in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate reactions with biomolecules, these solvents must be sufficiently anhydrous to prevent premature hydrolysis.
pH: The pH of the aqueous environment has a pronounced effect on the hydrolysis rate of NHS esters. Hydrolysis is generally accelerated at higher pH values (alkaline conditions) due to the increased concentration of hydroxide (B78521) ions, which are potent nucleophiles that can attack the ester carbonyl group. Conversely, in acidic conditions, the rate of hydrolysis is typically slower. For many NHS esters, a pH range of 6.0 to 7.5 is often a compromise between minimizing hydrolysis and enabling efficient reaction with primary amines.
The following table illustrates the general influence of these factors on the hydrolysis rate of NHS esters, which can be extrapolated to NHSAA:
| Factor | Effect on Hydrolysis Rate | Rationale |
| Increasing Water Activity | Increases | Water is a reactant in the hydrolysis reaction. |
| Increasing Solvent Polarity | Generally Increases | Polar solvents can better solvate the transition state of the hydrolysis reaction. |
| Increasing pH (Alkaline) | Significantly Increases | Increased concentration of nucleophilic hydroxide ions. |
| Decreasing pH (Acidic) | Generally Decreases | Reduced concentration of hydroxide ions. |
Quantification of N-Hydroxysuccinimide Release as a Degradation Indicator
A common and effective method for monitoring the degradation of this compound is to quantify the amount of N-hydroxysuccinimide (NHS) released into the reaction mixture. cymitquimica.com As hydrolysis proceeds, the concentration of free NHS increases, providing a direct measure of the extent of ester cleavage.
Several analytical techniques can be employed for this purpose. One widely used method is reverse-phase high-performance liquid chromatography (RP-HPLC). This technique allows for the separation and quantification of both the intact NHSAA and the released NHS. By monitoring the decrease in the peak corresponding to NHSAA and the increase in the peak for NHS over time, the rate of hydrolysis can be determined.
Spectrophotometric methods can also be utilized. N-hydroxysuccinimide has a characteristic absorbance at a specific wavelength, which allows for its quantification in solution. This provides a simpler and often faster, though potentially less specific, alternative to chromatographic methods for tracking the progress of hydrolysis.
Computational Studies of NHSAA Reactivity
While specific experimental studies on the computational analysis of this compound are not widely available, theoretical methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools that can provide deep insights into its reactivity. These computational approaches can be used to model the reaction mechanisms at an atomic level.
Density Functional Theory (DFT) Calculations of Transition States
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of NHSAA, DFT calculations can be employed to model the hydrolysis reaction and determine the geometries and energies of the reactants, transition states, and products.
By mapping the potential energy surface of the reaction, researchers can identify the transition state, which represents the highest energy point along the reaction coordinate. The energy of this transition state, known as the activation energy, is a key determinant of the reaction rate. DFT calculations could, for instance, elucidate the precise mechanism of nucleophilic attack by a water molecule on the ester carbonyl carbon of NHSAA and the subsequent departure of the N-hydroxysuccinimide leaving group. These calculations can also be used to study the influence of different solvents or pH conditions on the activation energy, thereby providing a theoretical basis for the experimentally observed trends in hydrolysis rates.
Molecular Dynamics Simulations of Reactant-Product Interconversions
Molecular Dynamics (MD) simulations offer a complementary computational approach to studying the behavior of molecules over time. An MD simulation calculates the trajectory of each atom in a system by solving Newton's equations of motion. For this compound, MD simulations can be used to model the compound in an aqueous solution and observe its dynamic behavior.
These simulations can provide valuable information on the solvation of NHSAA and how water molecules interact with the ester linkage. By running simulations over a sufficient timescale, it is possible to observe the spontaneous hydrolysis of the molecule and analyze the step-by-step process of reactant-to-product interconversion. MD simulations can also reveal the conformational changes that NHSAA undergoes in solution, which may influence its accessibility to reactants like water or primary amines. Furthermore, by combining MD with methods to calculate free energy, such as umbrella sampling or metadynamics, the free energy barrier for the hydrolysis reaction can be determined, providing further kinetic insights.
Applications in Advanced Bioconjugation and Bio Organic Chemistry
Protein and Peptide Modification Using N-Hydroxysuccinimidyl Acetoacetate (B1235776) Chemistry
The modification of proteins and peptides is a cornerstone of chemical biology, providing tools to study and manipulate biological processes. N-Hydroxysuccinimidyl acetoacetate serves as a key player in this arena, offering a versatile platform for introducing new chemical functionalities onto these biomacromolecules.
Site-Selective Labeling of Proteins and Peptides
Precise control over the location of a modification on a protein or peptide is crucial to preserve its structure and function. nih.gov N-Hydroxysuccinimide esters, including this compound, are widely used for their ability to target specific amino acid residues. nih.govnih.gov
N-Hydroxysuccinimide esters primarily react with the primary amines found in the side chain of lysine (B10760008) residues and at the N-terminus of a polypeptide chain. nih.govnih.govthermofisher.com The selectivity between these two sites can often be controlled by adjusting the reaction pH. nih.gov The α-amino group at the N-terminus generally has a lower pKa than the ε-amino group of lysine side chains. nih.gov Consequently, performing the reaction at a near-physiological pH (around 7-7.4) favors modification of the N-terminus, while a more basic pH (8.5-9.5) promotes the labeling of lysine residues. nih.gov This differential reactivity provides a strategy to achieve a degree of site-selectivity in the modification process.
However, since lysine is a relatively abundant amino acid, the use of NHS esters can sometimes lead to heterogeneous labeling, which may negatively impact the protein's structure and function. nih.gov To address this, methods have been developed to transform NHS-esters into more chemoselective reagents. One such strategy involves the conversion of the NHS ester into a thioester, which can then react specifically with an N-terminal cysteine residue. nih.govnih.gov
| Target Site | Typical Reaction pH | Key Considerations |
| N-terminus | ~7.0 - 7.4 | Lower pKa of the α-amino group allows for more selective labeling at near-neutral pH. nih.gov |
| Lysine Residues | ~8.5 - 9.5 | Higher pKa of the ε-amino group requires a more basic pH for efficient reaction. nih.gov |
Minimizing non-specific conjugation is paramount to ensure the production of well-defined and functional bioconjugates. windows.net While N-hydroxysuccinimide esters are generally selective for primary amines, side reactions can occur. nih.govnih.gov Hydrolysis of the NHS ester is a competing reaction that increases with pH and in dilute protein solutions. thermofisher.com Therefore, careful control of reaction conditions, such as pH and protein concentration, is crucial. windows.netthermofisher.com
To further enhance specificity, researchers have explored various strategies. As mentioned, converting the NHS ester to a more selective reactive species, like a thioester for N-terminal cysteine labeling, is a powerful approach. nih.govnih.gov Additionally, the use of protecting groups and the careful design of the labeling reagent itself can contribute to minimizing off-target modifications.
Bioconjugate Synthesis for Biological Probes and Tools
The ability to attach functional moieties to biomolecules through reagents like this compound has led to the development of a vast array of biological probes and tools. cymitquimica.comnih.govnih.gov These bioconjugates are instrumental in studying biological systems, diagnosing diseases, and developing new therapeutic strategies. cymitquimica.com
Fluorescently labeled proteins and peptides are indispensable tools for visualizing and tracking biomolecules in cells and tissues. nih.govorganic-chemistry.org N-hydroxysuccinimide esters of fluorescent dyes are commonly used to covalently attach these reporters to primary amines on biomolecules. nih.govnih.gov The acetoacetate group introduced by this compound can also serve as a handle for subsequent "click" chemistry reactions, allowing for the attachment of a wide variety of fluorescent probes.
The process typically involves reacting the biomolecule with the NHS-ester of a fluorophore in a suitable buffer, usually at a pH between 7 and 9. thermofisher.com The resulting fluorescently labeled biomolecule can then be used in a variety of applications, including immunofluorescence, flow cytometry, and microscale thermophoresis to study protein-protein interactions. nih.govnih.gov
| Fluorophore Type | Excitation Max (nm) | Emission Max (nm) |
| Fluorescein | ~494 | ~521 |
| Rhodamine | Varies with derivative | Varies with derivative |
| Cyanine Dyes (e.g., Cy5) | ~650 | ~670 |
Biotinylation is the process of attaching biotin (B1667282), a small vitamin, to a biomolecule. nih.gov Biotin's high affinity for avidin (B1170675) and streptavidin proteins makes it an excellent tag for purification, detection, and immobilization of proteins and other macromolecules. thermofisher.com N-hydroxysuccinimide esters of biotin are widely used for this purpose, reacting with primary amines on the target molecule. thermofisher.comnih.gov The small size of biotin generally ensures that the biological activity of the labeled protein is not significantly affected. nih.gov
PEGylation is the modification of a biomolecule by covalently attaching polyethylene (B3416737) glycol (PEG) chains. windows.netnih.gov This process can enhance the therapeutic properties of proteins by increasing their solubility, stability, and circulation time in the body, while reducing their immunogenicity. windows.netnih.gov N-hydroxysuccinimide-activated PEGs are commonly used to attach PEG chains to the primary amines of proteins. windows.netnih.gov The degree of PEGylation can be controlled by adjusting the molar ratio of the PEG-NHS ester reagent to the protein. windows.net
Immobilization on Chromatographic Supports and Microarrays
The functionalization of surfaces with NHS esters is a widely employed strategy for the covalent attachment of biomolecules containing primary amines, such as proteins and oligonucleotides. This approach is fundamental to the creation of affinity chromatography columns and microarrays for high-throughput analysis.
In liquid chromatography, silica (B1680970) surfaces can be activated with NHS groups to immobilize proteins like human serum albumin (HSA). nih.gov This is achieved by reacting aminopropyl silica with a homobifunctional crosslinker like disuccinimidyl suberate (B1241622) (DSS), resulting in an NHS-activated support. nih.gov This method offers advantages such as enhanced long-term stability and eliminates the need for reducing agents. nih.gov The density of NHS groups on the silica surface can be controlled by varying the reaction conditions. nih.gov
Microarray technologies also heavily rely on the immobilization of probes onto derivatized surfaces. nih.govresearchgate.net Glass slides are commonly modified to present NHS ester groups, which then react with amine-functionalized biomolecules, including proteins, peptides, and small molecules. nih.govresearchgate.net This allows for the efficient construction of microarrays used in the analysis of a wide range of biomolecular interactions, such as protein-protein, protein-glycan, and peptide-RNA interactions. nih.govresearchgate.net The efficiency of oligonucleotide attachment to glass slides for microarray applications has been shown to be dependent on the specific surface chemistry employed. nih.gov Strategies for immobilization often involve heterobifunctional crosslinking molecules to attach modified oligonucleotides to the surface. nih.gov
| Application | Support/Surface | Biomolecule Immobilized | Key Findings |
| Liquid Chromatography | Silica | Human Serum Albumin (HSA) | Method provides good long-term stability and does not require reducing agents. nih.gov |
| Microarrays | Glass Slides | Proteins, Peptides, Small Molecules, RNA | Enables rapid analysis of various biomolecular interactions. nih.govresearchgate.net |
| Microarrays | Glass Slides | Oligonucleotide primers | Immobilization efficiency depends on the surface chemistry used. nih.gov |
Polymer Science and Material Functionalization
The reactivity of NHS esters is also harnessed in polymer science to create functional materials with tailored properties. This is often achieved through post-polymerization modification, where a pre-formed polymer is chemically altered.
Post-Polymerization Modification of Polymers bearing N-Hydroxysuccinimide Groups
Post-polymerization modification is a powerful technique for synthesizing a diverse range of functional polymers from a common precursor. semanticscholar.org Polymers containing NHS ester groups are frequently used as platforms for introducing various functionalities. wiley-vch.de This approach allows for the creation of libraries of polymers with identical chain lengths but different side-chain functionalities, which is valuable for studying structure-property relationships. semanticscholar.orgnih.gov
The substitution of NHS esters with amine-containing molecules is a well-established method for modifying polymers with dyes, fluorescent labels, saccharides, peptides, and proteins. researchgate.net However, a drawback of some NHS-based active ester polymers is their limited solubility and potential for side reactions, which can often be mitigated by using an excess of the amine or a proton acceptor. wiley-vch.de
Engineering of Functional Polymeric Materials via Amine-Reactive Chemistry
Amine-reactive chemistry, primarily involving NHS esters, is a cornerstone for engineering functional polymeric materials for specific applications. thermofisher.com This strategy allows for the covalent attachment of molecules that impart desired functionalities to the polymer.
The development of biodegradable polymers is crucial for many biomedical applications. rsc.org One approach to creating enzyme-degradable polymer networks involves incorporating cleavable linkages into the polymer structure. While some methods focus on creating superabsorbent polymers with biodegradable crosslinkers, the general principle of incorporating enzyme-sensitive moieties is relevant. mdpi.com For instance, peptides that are substrates for specific enzymes can be incorporated into a polymer network. mdpi.com The synthesis of such materials can involve the use of NHS esters to couple the peptide to the polymer backbone. The resulting materials can be designed to degrade in the presence of specific enzymes, offering controlled release or degradation profiles. researchgate.netnih.govlidsen.com
A novel application of amine-reactive chemistry is in the development of mucoadhesive polymers that bind covalently to mucosal surfaces. nih.govresearchgate.net This is achieved by grafting N-hydroxysuccinimide onto a polymer backbone, such as poly(acrylic acid) (PAA). nih.govresearchgate.net The resulting PAA-NHS polymer can then react with amine groups present in mucus glycoproteins, forming stable amide bonds. nih.govresearchgate.net This covalent interaction leads to significantly enhanced mucoadhesion compared to polymers that rely on non-covalent interactions. nih.govresearchgate.net Studies have shown that PAA-NHS exhibits increased viscosity when mixed with mucus and demonstrates a prolonged adhesion time and higher detachment force from intestinal mucosa. nih.gov
| Polymer System | Functionalization | Application | Key Outcome |
| Poly(acrylic acid) (PAA) | Grafted with N-hydroxysuccinimide (NHS) | Covalently binding mucoadhesive polymer | Significantly improved adhesion time and detachment force on intestinal mucosa. nih.govresearchgate.net |
| Various Polymer Backbones | Post-polymerization modification with amine-containing molecules via NHS esters | Functional materials with tailored properties | Creation of diverse polymer libraries from a common precursor. semanticscholar.orgresearchgate.net |
| Polymer Networks | Incorporation of enzyme-cleavable peptides | Enzyme-degradable materials | Controlled degradation in the presence of specific enzymes. mdpi.com |
Medicinal Chemistry and Drug Discovery Applications
In the realm of medicinal chemistry and drug discovery, N-hydroxysuccinimide and its derivatives play a crucial role as activating reagents for carboxylic acids. wikipedia.org This activation facilitates the formation of amide bonds, a fundamental linkage in many biologically active molecules, including peptides. wikipedia.orgthieme-connect.de While direct applications of this compound in drug molecules are not prominently documented, the underlying chemistry of NHS esters is fundamental to the synthesis of various therapeutic agents and probes.
The core principle involves the conversion of a less reactive carboxylic acid into a highly reactive NHS ester. This "activated" ester can then efficiently react with an amine to form a stable amide bond. wikipedia.org This strategy is widely used in the synthesis of complex molecules and bioconjugates. For instance, the development of inhibitors for enzymes like carbonic anhydrase has involved the synthesis of benzenesulfonamide (B165840) derivatives, a process that can utilize such coupling strategies. nih.gov The ability to create stable linkages under mild conditions is a significant advantage in the synthesis of delicate and complex drug candidates.
Synthesis of Pharmacologically Active Derivatives
This compound serves as a versatile starting material for the synthesis of various pharmacologically active derivatives. Its reactive nature allows for the introduction of diverse functional groups, leading to the generation of novel compounds with potential therapeutic applications.
Design and Synthesis of Enamine Derivatives with Antibacterial Activity
Researchers have successfully synthesized a series of enamine derivatives from dehydroacetic acid, which can be produced from this compound, to enhance its inherent antibacterial properties. researchgate.netnih.gov These synthesized analogues were subsequently tested against common bacterial strains, Escherichia coli and Staphylococcus aureus, to determine their efficacy. researchgate.netmanchester.ac.uk
Among the synthesized compounds, derivative 4d (N-Ph) was identified as the most potent inhibitor of S. aureus growth. researchgate.netmanchester.ac.uk Meanwhile, derivative 4b (N-Me) demonstrated the best broad-spectrum activity, exhibiting a five-fold greater minimum inhibitory concentration and an eleven-fold greater minimum biocidal concentration against E. coli when compared to the parent compound, dehydroacetic acid. researchgate.net This highlights the potential of these enamine derivatives as a new class of antibacterial agents. researchgate.netnih.govmanchester.ac.uk
Below is a data table summarizing the antibacterial activity of selected enamine derivatives.
Table 1: Antibacterial Activity of Selected Enamine Derivatives
| Derivative | Target Bacteria | Activity |
|---|---|---|
| 4d (N-Ph) | Staphylococcus aureus | Most potent inhibitor |
| 4b (N-Me) | Escherichia coli | 5x greater MIC, 11x greater MBC vs. dehydroacetic acid |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Biocidal Concentration
Modification of Aminoglycosides for Enhanced Activity
Aminoglycosides are a class of potent antibiotics used to treat a variety of bacterial infections. nih.gov However, the emergence of aminoglycoside-modifying enzymes (AMEs) in bacteria has led to widespread resistance, diminishing the clinical efficacy of these drugs. mdpi.comnih.gov These enzymes, which include N-acetyltransferases (AACs), O-nucleotidyltransferases (ANTs), and O-phosphotransferases (APHs), modify the structure of aminoglycosides, thereby reducing their affinity for the bacterial ribosome, their primary target. mdpi.comnih.gov
To combat this resistance, researchers are exploring the site-selective modification of aminoglycoside scaffolds. rug.nl By altering the chemical structure at specific positions, it is possible to create derivatives that are less susceptible to enzymatic modification while retaining or even enhancing their antibacterial activity. mdpi.comrug.nl One promising strategy involves the modification of the N-1/N-3" amino groups with an amino-hydroxybutyryl (AHB) group or a guanidino substituent. mdpi.com These modifications have been shown to preserve the antibiotic's activity against resistant strains. mdpi.com
Another approach focuses on the alkylation of the N-6' position, which has been observed to decrease the affinity of the antibiotic for resistance enzymes. mdpi.com However, this modification can sometimes lead to a concurrent decrease in antibacterial activity. mdpi.com Therefore, a careful balance must be struck to develop derivatives with optimal properties. The synthesis of a semisynthetic paromomycin (B158545) derivative with an equatorial hydroxyl group at the 6'-position has demonstrated similar antibacterial activity to the parent compound against clinical strains of E. coli and MRSA. mdpi.com
Proximity-Induced Conjugation Strategies in Medicinal Research
Proximity-induced conjugation has emerged as a powerful strategy for the site-specific covalent modification of native antibodies. nih.gov This innovative approach enables the precise attachment of functional moieties, such as small-molecule fluorophores or therapeutic agents, to an antibody without the need for antibody engineering or harsh chemical treatments. nih.gov High conjugation efficiency and specificity have been achieved with Immunoglobulin Gs (IgGs) from various species and subclasses. nih.gov
This technique holds great promise for the development of advanced antibody-drug conjugates (ADCs) with well-defined structures and improved therapeutic indices. nih.govnih.gov The ability to control the site of conjugation ensures a homogenous product with consistent properties, which is crucial for both basic research and clinical applications. nih.gov
Development of Bioconjugate Vaccines and Diagnostics
The principles of bioconjugation are also being applied to the development of novel vaccines and diagnostic tools. By attaching immunogenic molecules to carrier proteins, it is possible to elicit a more robust immune response, leading to the creation of more effective vaccines. Similarly, the conjugation of reporter molecules, such as enzymes or fluorescent dyes, to antibodies or other targeting moieties allows for the development of highly sensitive and specific diagnostic assays.
Analytical and Characterization Techniques for N Hydroxysuccinimidyl Acetoacetate and Its Derivatives
Spectroscopic Characterization Methods
Spectroscopic methods are fundamental in the analysis of NHS-acetoacetate and its derivatives, offering non-destructive and highly informative data on molecular structure, functional groups, and concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Racemization Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like NHS-acetoacetate. researchgate.netslideshare.net Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. ipb.pt
In the ¹H NMR spectrum of N-Hydroxysuccinimide, characteristic peaks are observed that can be used for structural confirmation. researchgate.net For NHS-acetoacetate, specific proton signals corresponding to the acetoacetate (B1235776) and succinimide (B58015) moieties would be expected. The integration of these signals can confirm the ratio of these groups, while the chemical shifts and coupling patterns reveal the connectivity of the atoms. slideshare.net For instance, the presence of signals for the methyl, methylene (B1212753), and methine protons of the acetoacetyl group, alongside the characteristic singlet for the succinimidyl protons, would confirm the structure.
Furthermore, NMR is a powerful technique for studying the stereochemistry of molecules. In the context of derivatives, particularly when NHS-acetoacetate is used to modify chiral molecules like amino acids or peptides, NMR can be employed to assess whether racemization has occurred during the synthesis or derivatization process. researchgate.net Techniques such as chiral shift reagents or the analysis of diastereomeric derivatives by NMR can provide clear evidence of stereochemical integrity. core.ac.uk
Table 1: Representative NMR Data for N-Hydroxysuccinimide Moiety
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | ~2.9 | s |
| ¹³C | ~25 | - |
| ¹³C (C=O) | ~170 | - |
| Note: Exact chemical shifts can vary depending on the solvent and the rest of the molecular structure. |
Mass Spectrometry (MS) for Purity and Conjugate Confirmation
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound, assess its purity, and confirm the successful formation of conjugates. nih.gov It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.
For NHS-acetoacetate, the exact mass can be determined and compared to the theoretical value to confirm its identity. nih.gov The presence of any impurities would be indicated by additional peaks in the mass spectrum. When NHS-acetoacetate is reacted with a biomolecule, such as a protein or peptide, MS is used to verify the successful conjugation. The mass of the resulting conjugate will be the sum of the mass of the original biomolecule and the mass of the added acetoacetyl group(s). By comparing the mass spectra before and after the reaction, the number of acetoacetyl groups attached to the biomolecule can be determined. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which is particularly valuable for the analysis of derivatized peptides. nih.gov This accuracy allows for the confident identification of the modified peptides and the precise localization of the acetoacetyl group on specific amino acid residues within the peptide sequence. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) experiments can further fragment the derivatized peptide, and the resulting fragmentation pattern can be used to pinpoint the exact site of modification. nih.gov This level of detail is critical for understanding the specificity of the labeling reaction and the structure-function relationship of the modified peptide. nih.govnih.gov
Table 2: Mass Spectrometry Data for NHS-acetoacetate
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₅ | nih.gov |
| Molecular Weight | 199.16 g/mol | nih.gov |
| Exact Mass | 199.04807239 Da | nih.gov |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. libretexts.org It measures the absorption of infrared radiation by the sample, which causes vibrations in the molecular bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular fingerprint. youtube.com
For NHS-acetoacetate, the FTIR spectrum would be expected to show characteristic absorption bands for the ester carbonyl group, the imide carbonyl groups of the succinimide ring, and the ketone carbonyl group of the acetoacetate moiety. libretexts.orgscience.gov The presence and position of these bands provide strong evidence for the correct chemical structure. For example, the ester carbonyl stretch typically appears around 1780-1740 cm⁻¹, while the imide carbonyls of the succinimide ring show two bands around 1785 cm⁻¹ and 1740 cm⁻¹. The ketone carbonyl of the acetoacetyl group would be expected in the range of 1725-1705 cm⁻¹. After conjugation to a primary amine, the disappearance of the NHS ester bands and the appearance of a new amide band would confirm the reaction.
Table 3: Characteristic FTIR Absorption Frequencies for NHS-acetoacetate Functional Groups
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Ester C=O Stretch | 1780-1740 |
| Imide C=O Stretch (Succinimide) | ~1785 and ~1740 |
| Ketone C=O Stretch (Acetoacetate) | 1725-1705 |
| C-N Stretch | 1200-1000 |
UV-Vis Spectroscopy for Quantification and Reaction Monitoring
UV-Vis spectroscopy is a versatile and widely used technique for the quantification of substances in solution and for monitoring the progress of chemical reactions. mabion.euyoutube.com It is based on the principle that many molecules absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. youtube.com According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. mabion.eu
While the acetoacetate group itself does not have a strong chromophore in the standard UV-Vis range, the release of the N-hydroxysuccinimide (NHS) leaving group during a conjugation reaction can be monitored. NHS has a characteristic UV absorbance, and by measuring the increase in absorbance at the appropriate wavelength (around 260 nm), the progress of the reaction can be followed in real-time. nacalai.comrsc.org This allows for the determination of reaction kinetics and optimization of reaction conditions. thermofisher.comthermofisher.commdpi.com
Furthermore, UV-Vis spectroscopy can be used to quantify the concentration of a stock solution of NHS-acetoacetate, provided a standard curve is first established. This is essential for ensuring accurate and reproducible results in conjugation experiments.
Chromatographic Separation and Quantification Techniques
Chromatographic techniques are essential for the purification of NHS-acetoacetate and its derivatives, as well as for the quantitative analysis of reaction mixtures. rsc.orgresearchgate.net These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
For the purification of NHS-acetoacetate, column chromatography using silica (B1680970) gel is a common method. nih.gov By choosing an appropriate solvent system, NHS-acetoacetate can be separated from starting materials and byproducts. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for both the separation and quantification of NHS-acetoacetate and its conjugates. nacalai.com Different HPLC methods, such as reversed-phase HPLC, can be employed depending on the polarity of the compounds. By using a suitable detector, such as a UV detector, the concentration of each component in a mixture can be accurately determined. ekb.eg Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique, particularly for the quantification of the polar N-hydroxysuccinimide byproduct of the conjugation reaction. rsc.orgd-nb.info This allows for an indirect measurement of the extent of the reaction.
Table 4: Chromatographic Methods for the Analysis of NHS-acetoacetate and Related Compounds
| Technique | Application | Key Features |
| Column Chromatography | Purification of NHS-acetoacetate | Utilizes a solid stationary phase (e.g., silica gel) and a liquid mobile phase. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of NHS-acetoacetate and conjugates | High resolution and sensitivity; can be coupled with various detectors (e.g., UV, MS). nacalai.com |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Quantification of N-hydroxysuccinimide (NHS) | Suitable for the separation and analysis of polar compounds. rsc.orgd-nb.info |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of N-Hydroxysuccinimidyl acetoacetate and monitoring its degradation. The primary degradation pathway for NHS esters is hydrolysis, which cleaves the ester bond and releases N-hydroxysuccinimide (NHS). d-nb.inforsc.org The presence of free NHS is a direct indicator of reagent impurity or degradation of stored NHS esters. d-nb.info
Reversed-phase HPLC (RP-HPLC) is a common method used to separate the parent NHS ester from its hydrolysis byproducts. researchgate.net A typical RP-HPLC method might utilize a C8 or C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724). researchgate.netsielc.com Detection is often performed using UV spectrophotometry, as the NHS leaving group absorbs strongly in the UV range (e.g., 260 nm). researchgate.netthermofisher.com
For instance, a method for analyzing a related compound, ethyl acetoacetate, uses a mobile phase of 20% acetonitrile in water with UV detection at 200 nm. sielc.com While specific conditions would need to be optimized for this compound, the principle remains the same: separating the more hydrophobic ester from the more polar hydrolyzed acid and NHS.
The following table outlines a generalized set of HPLC conditions that can be adapted for the analysis of NHS esters.
Table 1: Generalized HPLC Conditions for NHS Ester Analysis
| Parameter | Typical Conditions |
| Column | Reversed-Phase (e.g., C8, C18) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis (e.g., 260 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 30°C) |
By monitoring the decrease in the peak area of the NHS ester and the corresponding increase in the peak area of the liberated NHS over time, the rate of hydrolysis and the stability of the reagent under various conditions can be accurately quantified. rsc.org
Hydrophilic Interaction Liquid Chromatography (HILIC) for N-Hydroxysuccinimide Detection
While RP-HPLC is effective for the analysis of the parent ester, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a particularly robust and sensitive method for the direct quantification of the N-hydroxysuccinimide (NHS) degradation product. rsc.orgd-nb.info This technique is advantageous because it directly measures the small, polar NHS molecule, which can be challenging to retain and resolve using traditional reversed-phase methods. d-nb.info
A significant benefit of using HILIC is its universality; by focusing on the constant degradation product (NHS), the method can be applied to various NHS esters without the need for extensive re-optimization of separation conditions. rsc.orgd-nb.info This simplifies the calibration process considerably. d-nb.info
A reported HILIC method for NHS quantification utilizes a zwitterionic silica-based column with an isocratic mobile phase of 90% acetonitrile and 10% aqueous ammonium (B1175870) acetate (B1210297) buffer (pH 7.5). d-nb.info Detection is typically performed via UV absorbance at 220 nm or 260 nm. d-nb.inforesearchgate.net This method has demonstrated a detection limit of approximately 1 mg/L for NHS, which is sufficiently sensitive for most bioconjugation applications. rsc.orgd-nb.infodocumentsdelivered.com
The following table summarizes typical HILIC parameters for NHS detection.
Table 2: HILIC Conditions for N-Hydroxysuccinimide (NHS) Detection
| Parameter | Reported Conditions |
| Column | Zwitterionic silica-based HILIC (e.g., Thermo Syncronis HILIC, 150 mm x 3 mm, 3 µm) |
| Mobile Phase | 90% Acetonitrile / 10% 10 mM Ammonium Acetate (pH 7.5) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm and 260 nm |
| Injection Volume | 1 µL |
Data sourced from Klykov & Weller (2015). d-nb.info
This HILIC-based approach has been successfully applied to assess the purity of new batches of NHS esters and to monitor the hydrolytic degradation of these reagents over time. d-nb.info
Advanced Characterization for Material Science Applications
When this compound is used to modify the surfaces of materials or to synthesize functional polymers, specialized analytical techniques are required to confirm the success of the modification and to characterize the resulting materials.
X-ray Photoelectron Spectroscopy (XPS) for Surface Modification Analysis
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. When a substrate is modified with this compound, XPS can be used to confirm the presence of the grafted molecule by detecting the characteristic elements, primarily nitrogen and oxygen, in specific chemical environments.
For example, analysis of the high-resolution N 1s spectrum would be expected to show a peak corresponding to the nitrogen atom in the succinimidyl group. Similarly, the C 1s and O 1s spectra would exhibit components corresponding to the various carbonyl and ester functionalities present in the acetoacetate and succinimidyl moieties.
Table 3: Expected XPS Binding Energies for this compound Moieties
| Element | Functional Group | Expected Binding Energy (eV) |
| N 1s | Imide (N-C=O) | ~400.5 eV |
| C 1s | C-C, C-H | ~284.8 eV |
| C-N | ~286.0 eV | |
| C=O (Ketone/Ester) | ~288.0 - 289.0 eV | |
| O 1s | C=O | ~531.5 - 532.5 eV |
| C-O | ~533.0 - 534.0 eV |
XPS is also invaluable for quantifying the extent of surface modification and can be used to study the stability of the modified surface under various conditions, such as exposure to different chemical environments or temperatures. researchgate.net
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing polymers. When this compound is used to functionalize a pre-existing polymer, GPC is employed to analyze the molecular weight and molecular weight distribution (polydispersity index, PDI) of the resulting functionalized polymer.
The modification of a polymer with this compound can potentially lead to changes in its hydrodynamic volume, which would be reflected in the GPC chromatogram. By comparing the chromatograms of the polymer before and after modification, researchers can confirm that the functionalization reaction has not caused significant chain scission or cross-linking, which would be indicated by drastic shifts in the molecular weight distribution.
GPC analysis of polymers with strongly interacting groups, such as those that might be introduced by this compound, can sometimes be challenging due to interactions with the column packing material. nih.gov Therefore, careful selection of the mobile phase and column type is crucial to obtain accurate molecular weight information. nih.gov
The following table illustrates hypothetical GPC data for a polymer before and after functionalization with this compound, assuming a successful modification without significant side reactions.
Table 4: Illustrative GPC Data for Polymer Functionalization
| Polymer Sample | Number-Average Molecular Weight (Mn) | Weight-Average Molecular Weight (Mw) | Polydispersity Index (PDI = Mw/Mn) |
| Unmodified Polymer | 50,000 g/mol | 75,000 g/mol | 1.5 |
| NHS-Acetoacetate Functionalized Polymer | 52,000 g/mol | 78,000 g/mol | 1.5 |
The slight increase in molecular weight with a relatively unchanged PDI would suggest that the polymer chains have been successfully functionalized without undergoing significant degradation or cross-linking.
Future Directions and Emerging Research Avenues
Development of Novel N-Hydroxysuccinimidyl Acetoacetate (B1235776) Analogues with Tuned Reactivity
The development of novel analogues of N-Hydroxysuccinimidyl acetoacetate (NHSAA) with tailored reactivity is a promising area of research. By modifying the core structure of NHSAA, scientists can fine-tune its chemical properties to suit a wide range of applications. The reactivity of the N-hydroxysuccinimide (NHS) ester moiety is a key target for modification. For instance, the introduction of electron-withdrawing or electron-donating groups on the succinimidyl ring can alter the electrophilicity of the ester, thereby controlling its reaction rate with nucleophiles such as primary amines. This allows for the design of NHSAA analogues that can react under specific pH conditions or with enhanced selectivity towards certain amino acid residues in proteins. organic-chemistry.orgresearchgate.net
Furthermore, the acetoacetate portion of the molecule offers another avenue for modification. Altering the diketone moiety can influence its chelating properties and its susceptibility to cleavage. These modifications can lead to the creation of NHSAA analogues with unique functionalities, such as fluorescent tags or crosslinking agents with specific release mechanisms. The synthesis of such analogues often involves multi-step organic reactions, starting from commercially available precursors. chemicalbook.com The ability to create a library of NHSAA derivatives with a spectrum of reactivities will significantly broaden the scope of their application in bioconjugation, diagnostics, and materials science.
Expanding the Scope of Bioorthogonal Reactions Involving Acetoacetate-Based Chemistries
Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, represents a significant frontier for NHSAA research. nih.govnih.govspringernature.com The acetoacetate group within NHSAA presents a unique "handle" for developing novel bioorthogonal ligation strategies. wikipedia.orgnih.gov These reactions are designed to be highly selective, proceeding rapidly and with high yield under physiological conditions. nih.gov
Current bioorthogonal reactions primarily utilize chemistries such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Staudinger ligation. nih.govnih.govnih.gov The development of acetoacetate-based bioorthogonal reactions would add a valuable tool to the chemical biologist's toolkit. Research in this area could focus on the reaction of the acetoacetate moiety with specific reaction partners, such as hydrazines or hydroxylamines, to form stable heterocyclic products. libretexts.orgyoutube.com The kinetics and orthogonality of these reactions would need to be thoroughly investigated to ensure they meet the stringent criteria for bioorthogonal applications. The successful development of such chemistries would enable the use of NHSAA for in vivo imaging, drug targeting, and the study of complex biological processes in real-time.
Integration of NHSAA Chemistry in Automated Synthesis Platforms
The integration of NHSAA chemistry into automated synthesis platforms, such as those used for solid-phase peptide synthesis (SPPS), holds the potential to revolutionize the production of modified biomolecules. Automated synthesis allows for the rapid and efficient production of complex molecules with high purity and reproducibility. The NHS ester of NHSAA is well-suited for coupling to the free N-terminus of a growing peptide chain on a solid support. wikipedia.org
While the direct integration of NHSAA into these automated platforms is still an area of active development, the principles of automated synthesis are well-established. researchgate.net The process would involve the sequential addition of amino acids and NHSAA in a controlled manner, followed by cleavage from the solid support to yield the final modified peptide. The acetoacetate group would then be available for further modification, such as the attachment of imaging agents or drug molecules. The development of robust protocols for the automated synthesis of NHSAA-modified peptides would significantly accelerate research in drug discovery and proteomics.
Application of NHSAA in Advanced Materials Science and Nanotechnology
The unique properties of NHSAA make it a promising candidate for applications in advanced materials science and nanotechnology. The NHS ester allows for the covalent attachment of the molecule to a wide range of surfaces and materials that possess primary amine groups. rsc.orgmdpi.com This includes the functionalization of polymers, nanoparticles, and other nanomaterials. nih.govmdpi.com
For example, NHSAA can be used to modify the surface of polymer nanoparticles, creating a "stealth" coating that can improve their biocompatibility and circulation time in the body. rsc.org The acetoacetate group can then be used to attach targeting ligands, such as antibodies or peptides, that can direct the nanoparticles to specific cells or tissues. researchgate.net In the realm of nanotechnology, NHSAA could be employed to functionalize gold nanoparticles or quantum dots, creating novel probes for bioimaging and biosensing applications. The ability to precisely control the surface chemistry of these materials is crucial for their performance, and NHSAA provides a versatile tool for achieving this goal.
Computational Design and Prediction of Novel NHSAA-Based Reactions
Computational chemistry offers a powerful approach for designing and predicting novel reactions involving NHSAA. By using theoretical models and simulations, researchers can gain insights into the reaction mechanisms, transition states, and energy barriers of potential NHSAA-based reactions. This can significantly accelerate the discovery and optimization of new chemical transformations.
For instance, computational studies can be used to model the reactivity of different NHSAA analogues, helping to identify the most promising candidates for specific applications. Density functional theory (DFT) calculations can provide detailed information about the electronic structure and reactivity of the molecule, while molecular dynamics simulations can be used to study the behavior of NHSAA in complex biological environments. By combining computational predictions with experimental validation, researchers can more efficiently explore the vast chemical space of NHSAA and unlock its full potential for innovation.
Q & A
Q. What advanced techniques resolve structural ambiguities in NHS ester-protein conjugates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
